molecular formula C38H44N2O8 B1261056 2,2'-Disinomenine

2,2'-Disinomenine

Cat. No.: B1261056
M. Wt: 656.8 g/mol
InChI Key: HPPAEVBARLOWJB-QULPKBGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Disinomenine is a natural product found in Sinomenium acutum with data available.

Scientific Research Applications

Alkaloid Derivatives and Cytotoxicity

  • Morphinane Alkaloid Derivatives : 2,2'-Disinomenine, a new morphinane alkaloid dimer, was isolated from ethanol extracts of stems of Sinomenium acutum. This compound, along with others, was tested for cytotoxicity against various cell lines, showing weak inhibition against A549 and Hela cells (Huizi Jin et al., 2008).

Stereoselective Dimerization and Anti-Inflammatory Properties

  • pH-Dependent Dimerization : this compound exhibits pH-dependent stereoselectivity in its formation. It's derived from the oxidation of sinomenine, a clinically available alkaloid for rheumatoid arthritis treatment. Interestingly, one of the stereoisomers inhibited IL-6 production in human synovial sarcoma cells (Z. Deng et al., 2008).

Biocatalysis and Enhanced Bioactivity

  • Biocatalyzed Cross-Coupling : A cross-coupling reaction of sinomenine and 1,2-dihydroxybenzene, catalyzed by the fungus Coriolus unicolor, produced this compound. This compound exhibited significantly potent activity in inhibiting IL-6 overproduction in SW982 cells compared to sinomenine (Zhangshuang Deng et al., 2012).

Properties

Molecular Formula

C38H44N2O8

Molecular Weight

656.8 g/mol

IUPAC Name

(1R,9S,10S)-3-hydroxy-5-[(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-5-yl]-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one

InChI

InChI=1S/C38H44N2O8/c1-39-9-7-37-17-27(41)29(45-3)15-23(37)25(39)13-19-11-21(35(47-5)33(43)31(19)37)22-12-20-14-26-24-16-30(46-4)28(42)18-38(24,8-10-40(26)2)32(20)34(44)36(22)48-6/h11-12,15-16,23-26,43-44H,7-10,13-14,17-18H2,1-6H3/t23-,24-,25+,26+,37-,38-/m1/s1

InChI Key

HPPAEVBARLOWJB-QULPKBGFSA-N

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=CC(=C(C(=C34)O)OC)C5=C(C(=C6C(=C5)C[C@H]7[C@@H]8[C@@]6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=CC(=C(C(=C34)O)OC)C5=C(C(=C6C(=C5)CC7C8C6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC

Synonyms

2,2'-disinomenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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